molecular formula C15H18N4O3S B2758202 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2097899-25-5

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one

Cat. No. B2758202
CAS RN: 2097899-25-5
M. Wt: 334.39
InChI Key: WIJSIVWKHUZJOW-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a type of nitrogen-containing heterocyclic compounds. They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

1,2,3-Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other methods include the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles can vary depending on the substituents attached to the triazole ring. Some compounds with a triazole ring have a two-dimensional (2D) 4-connected framework .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo various chemical reactions. For example, they can react with phenyl esters of α-azido acids to give 5-substituted 2H-1,2,3-triazol-4-ols .


Physical And Chemical Properties Analysis

1,2,3-Triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. They also have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Scientific Research Applications

Click Chemistry Reagents

The triazole moiety present in the compound is a crucial element in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . This compound could serve as a ligand to stabilize Cu(I) ions, enhancing their catalytic effect in azide-alkyne cycloaddition reactions, which are a cornerstone of click chemistry applications.

Anticancer Agents

Triazole derivatives have been extensively studied for their potential as anticancer agents. The compound could be synthesized into various derivatives and evaluated for cytotoxic activities against different cancer cell lines, such as MCF-7, Hela, and A549, using assays like MTT . These studies help in understanding the compound’s efficacy and safety in cancer treatment.

Energetic Materials

Compounds containing the 1,2,4-triazole ring have been investigated for their use in energetic materials. The high nitrogen content and the ability to form stable heterocyclic compounds make triazole derivatives suitable for application in solid composite propellants . The compound could be a component in the development of new, more efficient, and safer energetic materials.

Pharmacological Research

The triazole ring is known for its ability to improve pharmacokinetics and pharmacological properties. The compound could be used in the design and synthesis of new drugs with enhanced absorption, distribution, metabolism, and excretion (ADME) properties . It could also be a key scaffold in the development of drugs with better selectivity and lower toxicity.

HIV-1 Inhibitors

Indole derivatives, which share a similar structural motif to the compound , have been evaluated as HIV-1 inhibitors. The compound could be modified to enhance its potency against HIV-1 activity, contributing to the research and development of new antiretroviral drugs .

Ligand for Catalysis

Due to its potential to act as a ligand, the compound could be used to stabilize metal ions in various catalytic processes. This application is particularly relevant in the field of green chemistry, where the development of new catalytic systems that are more environmentally friendly is crucial .

Safety and Hazards

The safety and hazards of 1,2,3-triazoles can vary depending on their structure. Some compounds with a 1,2,3-triazole ring have shown cytotoxic activity against certain cancer cell lines .

Future Directions

The future directions in the research of 1,2,3-triazoles could involve the development of more efficient synthesis methods, the discovery of new biological activities, and the design of new drugs based on the 1,2,3-triazole scaffold .

properties

IUPAC Name

1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-10-2-3-14(18)11-19-16-8-9-17-19/h4-9,14H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJSIVWKHUZJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one

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